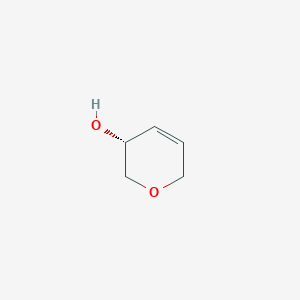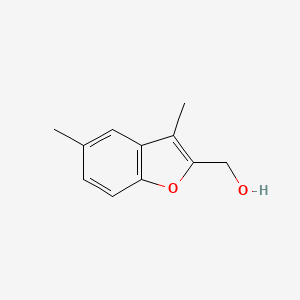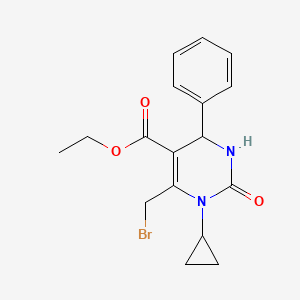![molecular formula C20H18FN3O5 B13061329 3-Cyclopropyl-n-(3-fluorophenethyl)-6-nitro-4-oxo-3,4-dihydro-2h-benzo[e][1,3]oxazine-7-carboxamide](/img/structure/B13061329.png)
3-Cyclopropyl-n-(3-fluorophenethyl)-6-nitro-4-oxo-3,4-dihydro-2h-benzo[e][1,3]oxazine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-n-(3-fluorophenethyl)-6-nitro-4-oxo-3,4-dihydro-2h-benzo[e][1,3]oxazine-7-carboxamide is a complex organic compound belonging to the class of oxazines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenethyl group, and a nitro group attached to a benzo[e][1,3]oxazine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-n-(3-fluorophenethyl)-6-nitro-4-oxo-3,4-dihydro-2h-benzo[e][1,3]oxazine-7-carboxamide can be achieved through multicomponent reactions, cyclization reactions, and temperature-dependent Rhodium (II)-carbenoid-mediated 2H-azirine ring expansion . One common synthetic route involves the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one . This reaction proceeds smoothly to produce the desired oxazine compound.
Industrial Production Methods
Industrial production of this compound may involve green synthesis techniques, such as visible light-promoted catalyst-free C-H activation and cyclization of tertiary amines . This method utilizes white light-emitting diode (LED) irradiation in dimethyl sulfoxide (DMSO) solvent, with aerial oxygen as the oxidant . This approach is environmentally friendly and yields the compound in good to excellent yields.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropyl-n-(3-fluorophenethyl)-6-nitro-4-oxo-3,4-dihydro-2h-benzo[e][1,3]oxazine-7-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Applications De Recherche Scientifique
3-Cyclopropyl-n-(3-fluorophenethyl)-6-nitro-4-oxo-3,4-dihydro-2h-benzo[e][1,3]oxazine-7-carboxamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-n-(3-fluorophenethyl)-6-nitro-4-oxo-3,4-dihydro-2h-benzo[e][1,3]oxazine-7-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as human leucocyte elastase and C1r serine protease . Additionally, the compound may act as a DNA-binding agent, interfering with the replication and transcription processes in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-Benzo[d][1,3]oxazines: These compounds share a similar oxazine core structure and exhibit various biological activities, including anticancer and antiviral properties.
Spiro-1,3-oxazines: These compounds are synthesized through fluorination-induced intramolecular cyclization and have applications in medicinal chemistry.
Uniqueness
3-Cyclopropyl-n-(3-fluorophenethyl)-6-nitro-4-oxo-3,4-dihydro-2h-benzo[e][1,3]oxazine-7-carboxamide is unique due to the presence of the cyclopropyl and fluorophenethyl groups, which impart distinct chemical and biological properties. These functional groups enhance the compound’s stability, reactivity, and potential therapeutic applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C20H18FN3O5 |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
3-cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-6-nitro-4-oxo-2H-1,3-benzoxazine-7-carboxamide |
InChI |
InChI=1S/C20H18FN3O5/c21-13-3-1-2-12(8-13)6-7-22-19(25)15-10-18-16(9-17(15)24(27)28)20(26)23(11-29-18)14-4-5-14/h1-3,8-10,14H,4-7,11H2,(H,22,25) |
Clé InChI |
ICANGHDEIQHGIH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2COC3=CC(=C(C=C3C2=O)[N+](=O)[O-])C(=O)NCCC4=CC(=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[(Z)-2-(dimethylamino)ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B13061251.png)

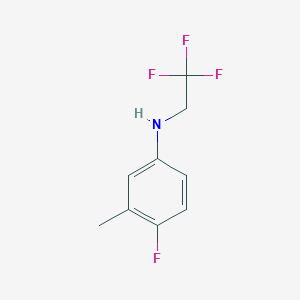
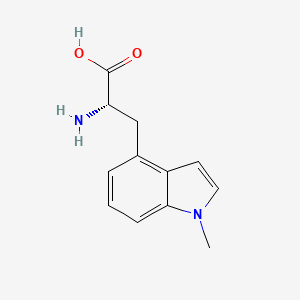
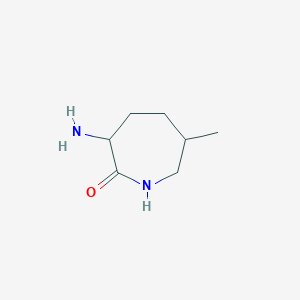
![2-{2-[(Butan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13061269.png)
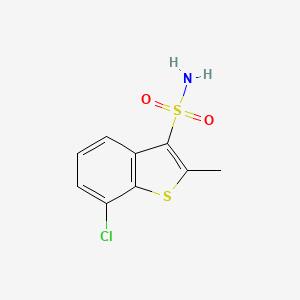

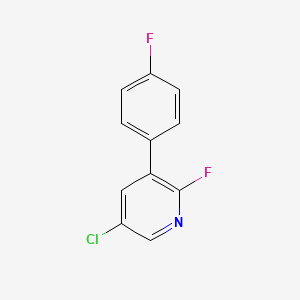
![8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinolinehydrochloride](/img/structure/B13061290.png)

